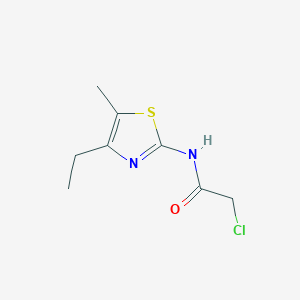

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

CAS No.: 878437-08-2

Cat. No.: VC2435154

Molecular Formula: C8H11ClN2OS

Molecular Weight: 218.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878437-08-2 |

|---|---|

| Molecular Formula | C8H11ClN2OS |

| Molecular Weight | 218.7 g/mol |

| IUPAC Name | 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C8H11ClN2OS/c1-3-6-5(2)13-8(10-6)11-7(12)4-9/h3-4H2,1-2H3,(H,10,11,12) |

| Standard InChI Key | MSHQDDQHSXQNNX-UHFFFAOYSA-N |

| SMILES | CCC1=C(SC(=N1)NC(=O)CCl)C |

| Canonical SMILES | CCC1=C(SC(=N1)NC(=O)CCl)C |

Introduction

Chemical Structure and Properties

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide (CAS: 878437-08-2) is an organic compound belonging to the thiazole derivatives class. The compound features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with specific substituents that give it unique chemical characteristics.

Structural Components

The compound consists of three primary structural elements:

-

A thiazole heterocyclic ring substituted with ethyl and methyl groups at positions 4 and 5

-

A chloroacetamide functional group attached to position 2 of the thiazole ring

-

The amide linkage connecting the chloroacetyl group to the thiazole ring

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClN2OS |

| Molecular Weight | 218.70 g/mol |

| IUPAC Name | 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide |

| Physical Appearance | Crystalline solid |

| Canonical SMILES | CCC1=C(SC(=N1)NC(=O)CCl)C |

| InChI Key | MSHQDDQHSXQNNX-UHFFFAOYSA-N |

These properties contribute to the compound's solubility characteristics, reactivity patterns, and potential interactions with biological targets.

Electronic and Structural Features

The thiazole ring in this compound provides electron-rich regions due to the presence of sulfur and nitrogen atoms, which can engage in hydrogen bonding and other intermolecular interactions. The chloroacetamide group introduces an electrophilic center, making it suitable for various chemical transformations. The ethyl and methyl substitutions on the thiazole ring influence the electronic density distribution and provide hydrophobic domains that may impact binding interactions with biological macromolecules.

Synthesis Methods

The synthesis of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide involves multiple steps requiring careful control of reaction conditions to ensure high yield and purity of the final product.

Laboratory Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Formation of the thiazole core: This usually begins with the reaction of α-haloketones with thiourea. Specifically, 4-ethyl-5-methyl-thiazole can be prepared by reacting 2-bromo-3-pentanone with thiourea under basic conditions.

-

Coupling with chloroacetyl chloride: The synthesized thiazole derivative undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form the target compound.

Related Synthetic Approaches

Similar synthetic methodologies have been reported for related compounds. For example, the synthesis of 2-chloro-N-(thiazol-2-yl) acetamide derivatives involves analogous reaction pathways with variations in the substituents on the thiazole ring .

Optimization Strategies

For optimal synthesis, several factors require consideration:

-

Temperature control during the reaction

-

Selection of appropriate solvents

-

Precise reagent stoichiometry

-

Efficient purification methods such as recrystallization or column chromatography

The synthesis of similar thiazole acetamide derivatives often employs ethanol as a recrystallization solvent to obtain pure crystals of the final product .

Chemical Reactivity

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide demonstrates diverse chemical reactivity due to its functional groups and heterocyclic structure.

Nucleophilic Substitution Reactions

The chloro group in the acetamide portion serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Common nucleophiles that can react with this compound include:

-

Amines (primary and secondary)

-

Thiols

-

Alcohols and alkoxides

-

Azides

These reactions typically occur in polar aprotic solvents such as DMF or DMSO, often under mild heating conditions.

Oxidation and Reduction Pathways

The thiazole ring can undergo various redox transformations:

-

Oxidation of the sulfur atom using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones

-

Reduction of the acetamide group using reducing agents such as lithium aluminum hydride or borane to yield the corresponding amine derivatives

Reactivity at the Thiazole Ring

The thiazole core can participate in various reactions:

-

Electrophilic substitution (though limited due to the electron-deficient nature of the ring)

-

Metallation reactions using strong bases

-

Coupling reactions when appropriately functionalized

Each of these reaction pathways can be utilized to create more complex derivatives for specific applications in research and development.

Research Applications

The unique structure and reactivity of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide make it valuable in various scientific and industrial applications.

Synthetic Intermediate

One of the most significant applications of this compound is as an intermediate in organic synthesis:

-

Building block for pharmaceutically active compounds

-

Precursor for more complex heterocyclic systems

-

Starting material for combinatorial chemistry libraries

-

Intermediate in the synthesis of functional materials

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives have been explored for various therapeutic applications:

-

Antimicrobial agents targeting bacterial infections

-

Antifungal compounds active against pathogenic fungi

-

Antiviral research

-

Potential anticancer applications

The thiazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, which makes derivatives like 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide particularly interesting for drug development.

Agricultural Applications

Related thiazole derivatives have applications in agricultural chemistry:

-

Development of fungicides

-

Preparation of herbicides

-

Synthesis of plant growth regulators

The reactivity of the chloroacetamide group allows for further modifications to optimize properties for specific agricultural needs.

Mechanism of Action

The biological activity of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is believed to involve specific molecular interactions that impact cellular processes.

Structure-Activity Relationships

The specific substitution pattern on the thiazole ring (4-ethyl and 5-methyl) contributes significantly to the compound's biological activity:

-

The ethyl group provides hydrophobic interactions that may enhance binding to target proteins

-

The methyl substituent affects the electronic properties of the thiazole ring

-

The chloroacetamide moiety offers potential for covalent bond formation with biological nucleophiles

These structural features collectively determine the spectrum of biological activities observed with this compound.

Comparison with Similar Compounds

To better understand the unique properties of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several structural analogs with variations in the thiazole substituents exist:

These structural modifications result in distinct differences in physicochemical properties, biological activities, and potential applications .

Functional Group Variations

Beyond the thiazole substituents, variations in the chloroacetamide moiety also produce diverse analogs:

-

Replacement of chlorine with other halogens (F, Br, I)

-

Substitution with other functional groups (azido, alkoxy, amino)

-

Extension of the carbon chain

Each modification alters the reactivity profile and potential biological interactions of the resulting compounds.

Biological Activity

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide exhibits several noteworthy biological activities that make it relevant for pharmaceutical research and development.

Antimicrobial Properties

Research suggests that this compound shows activity against various microorganisms:

| Microbial Type | Activity Level | Comparison to Standard Agents |

|---|---|---|

| Gram-positive bacteria | Moderate | Less potent than commercial antibiotics |

| Gram-negative bacteria | Low to moderate | Significantly less effective than standard agents |

| Fungi | Moderate | Comparable to some antifungal agents |

The antimicrobial activity likely stems from the compound's ability to interfere with essential cellular processes in microorganisms.

Other Biological Activities

Additional biological activities that have been associated with similar thiazole derivatives include:

-

Anti-inflammatory effects

-

Antioxidant properties

-

Potential neuroprotective effects

-

Modulation of certain metabolic pathways

The diverse biological profile of this compound class makes it valuable for multipurpose pharmaceutical development.

Research Findings and Case Studies

Current research on 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide and closely related derivatives has yielded several notable findings.

Structure-Function Studies

Research has demonstrated that the positioning of substituents on the thiazole ring significantly impacts biological activity:

-

The 4-ethyl group enhances lipophilicity, potentially improving membrane penetration

-

The 5-methyl substituent affects electronic distribution across the thiazole ring

-

The 2-position amide linkage is crucial for hydrogen bonding interactions with biological targets

These structure-function relationships provide valuable insights for the rational design of more potent derivatives.

Synthetic Methodology Research

Recent advances in synthetic approaches for thiazole acetamide derivatives have focused on:

-

Green chemistry approaches with reduced environmental impact

-

One-pot synthesis methods to improve efficiency

-

Microwave-assisted synthesis for reduced reaction times

-

Flow chemistry techniques for scalable production

These methodological improvements facilitate the preparation of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide and related compounds for research purposes .

Pharmacological Evaluations

Pharmacological studies on thiazole acetamide derivatives have revealed:

-

Moderate to good oral bioavailability in preliminary animal studies

-

Variable plasma protein binding depending on specific substituents

-

Metabolic pathways primarily involving hydrolysis of the amide bond and oxidation of the thiazole ring

-

Generally acceptable toxicity profiles at therapeutic doses

These pharmacological characteristics support the continued exploration of this compound class for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume